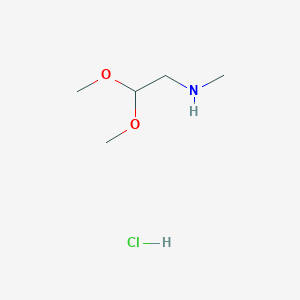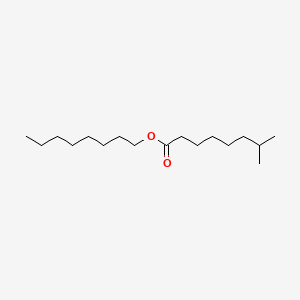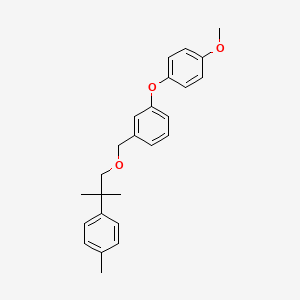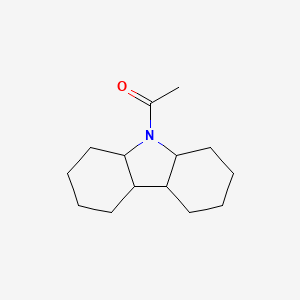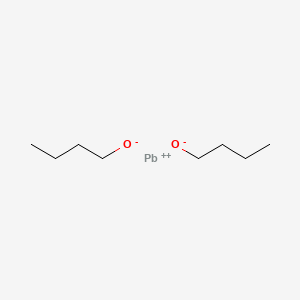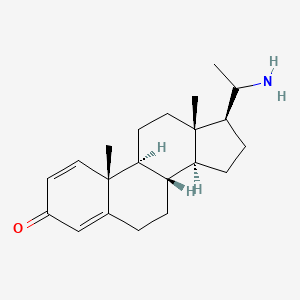
7-Pentadecene, 15-chloro-, (7Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Pentadecene, 15-chloro-, (7Z)-: is an organic compound with the molecular formula C15H29Cl It is a chlorinated derivative of pentadecene, characterized by the presence of a chlorine atom at the 15th position and a double bond at the 7th position in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecene, 15-chloro-, (7Z)- typically involves the coupling reaction between a nucleophilic reagent, such as a (7Z)-15-halo-7-pentadecene compound, and a 1-halooctane compound. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 7-Pentadecene, 15-chloro-, (7Z)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Pentadecene, 15-chloro-, (7Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Formation of 15-chloro-7-pentadecen-1-ol, 15-chloro-7-pentadecenal, or 15-chloro-7-pentadecenoic acid.
Reduction: Formation of 15-chloropentadecane.
Substitution: Formation of various substituted pentadecene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Pentadecene, 15-chloro-, (7Z)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of various organic compounds .
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and interactions with biological molecules. Its chlorinated structure may influence its biological activity and interactions with enzymes and receptors .
Medicine: While specific medical applications are still under investigation, chlorinated alkenes like 7-Pentadecene, 15-chloro-, (7Z)- are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique chemical properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 7-Pentadecene, 15-chloro-, (7Z)- involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine atom and the double bond in the Z-configuration may influence its binding affinity and reactivity with these targets. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
- 7-Pentadecene, 15-bromo-, (7Z)-
- 7-Pentadecene, 15-iodo-, (7Z)-
- 7-Pentadecene, 15-fluoro-, (7Z)-
Comparison: Compared to its brominated, iodinated, and fluorinated counterparts, 7-Pentadecene, 15-chloro-, (7Z)- is unique due to the specific reactivity and properties conferred by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making 7-Pentadecene, 15-chloro-, (7Z)- a balanced choice for various chemical reactions and applications .
Properties
CAS No. |
71566-62-6 |
|---|---|
Molecular Formula |
C15H29Cl |
Molecular Weight |
244.84 g/mol |
IUPAC Name |
(E)-15-chloropentadec-7-ene |
InChI |
InChI=1S/C15H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h7-8H,2-6,9-15H2,1H3/b8-7+ |
InChI Key |
NPEMZZIYCPOSKK-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCl |
Canonical SMILES |
CCCCCCC=CCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)


![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
